

# Danicopan Efficacy Data & Clinical Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

Get Quote

**Danicopan** is an oral complement factor D inhibitor. In patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) who experienced clinically significant extravascular hemolysis (cs-EVH) despite treatment with C5 inhibitors (eculizumab or ravulizumab), adding **danicopan** demonstrated significant benefits [1] [2] [3].

The table below summarizes the key efficacy outcomes from the pivotal Phase 3 ALPHA trial:

| Efficacy Measure                             | Danicopan + C5 Inhibitor          | Placebo + C5 Inhibitor            | Treatment Difference & P-value          |
|----------------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------------|
| Hemoglobin Change (at Week 12)               | +2.94 g/dL [1]                    | +0.50 g/dL [1]                    | +2.44 g/dL (p<0.0001) [1]               |
| Transfusion Avoidance (through Week 12)      | Data not available in snippet     | Data not available in snippet     | Statistically significant (p<0.001) [2] |
| FACIT-Fatigue Score Improvement (at Week 12) | Increase reported [2]             |                                   | +6.1 points (p=0.002) [2]               |
| Lactate Dehydrogenase (LDH) Control          | Maintained near-normal levels [2] | Maintained near-normal levels [2] | Comparable [2]                          |

Earlier phase 2 trial data also supports these findings, showing that after 24 weeks of **danicopan** added to eculizumab, mean hemoglobin increased by **2.4 g/dL**, and transfusions were drastically reduced from 31 units in the 24 weeks prior to the study to just 2 units during the study [4].

## Detailed Experimental Protocol

For a clear understanding of how this data was generated, here is the design of the key Phase 3 ALPHA trial [1] [3].

- **Trial Identifier:** NCT04469465
- **Phase:** 3
- **Design:** Randomized, double-blind, placebo-controlled.
- **Patient Population:** Adults with PNH and cs-EVH despite being on a stable regimen of eculizumab or ravulizumab for at least 6 months. Key criteria included hemoglobin  $\leq 9.5$  g/dL and absolute reticulocyte count  $\geq 120 \times 10^9/L$  [1] [3].
- **Intervention:** Patients were randomized in a 2:1 ratio.
  - **Intervention Group:** Received **danicopan** (initial dose 150 mg, three times daily) in addition to their ongoing C5 inhibitor.
  - **Control Group:** Received a placebo in addition to their ongoing C5 inhibitor.
- **Treatment Period:** The primary outcomes were assessed over a 12-week period.
- **Dose Adjustment:** The **danicopan** dose could be escalated to 200 mg three times a day based on clinical response [1].
- **Primary Endpoint:** Change in hemoglobin concentration from baseline to Week 12 [1] [3].
- **Key Secondary Endpoints:** Included proportion of patients avoiding transfusion, change in FACIT-Fatigue score, and change in absolute reticulocyte count [3].

## Mechanism of Action: Complement Pathway Inhibition

**Danicopan** is a first-in-class, oral inhibitor of complement factor D. The following diagram illustrates its specific role in the complement cascade.



[Click to download full resolution via product page](#)

As the diagram shows:

- **Danicopan** inhibits **factor D**, which is a rate-limiting enzyme crucial for forming the C3 convertase (C3bBb) in the alternative pathway amplification loop [2] [4] [3].
- By blocking this upstream target, **danicipan** reduces the generation of C3 fragments that opsonize red blood cells, which is the primary driver of **extravascular hemolysis (EVH)** in patients on C5 inhibitors [4] [3].
- It also inhibits the amplification of complement activity regardless of whether it was initiated by the classical, lectin, or alternative pathway [4].
- Importantly, when used as an add-on, **danicipan** controls EVH, while the C5 inhibitor (eculizumab/ravulizumab) continues to block the terminal pathway, preventing **intravascular hemolysis (IVH)** [2] [3].

## Insights for Researchers and Professionals

- **Targeted Indication:** **Danicopan** is not a monotherapy but an **add-on treatment** for a specific subset of PNH patients who experience significant EVH on C5 inhibitors. Its value lies in addressing a key limitation of standard C5 blockade [1] [2] [3].
- **Safety Profile:** In the ALPHA trial, **danicipan** had a manageable safety profile. The most frequent adverse events included headache, liver enzyme elevation, nausea, diarrhea, and arthralgia. Serious adverse events were infrequent and similar between groups, with no deaths or treatment-related serious adverse events reported [1] [2].
- **Competitive Landscape:** **Danicopan** belongs to a new class of oral **proximal complement inhibitors**. Iptacopan (a factor B inhibitor) is another oral agent in this class, approved as a monotherapy for a broader PNH population. Cross-trial comparisons are difficult, but note that iptacopan was studied as a switch monotherapy, while **danicipan** was studied as an add-on to C5 inhibitors, reflecting different clinical use cases [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Addition of danicipan to ravulizumab or eculizumab in ... [pubmed.ncbi.nlm.nih.gov]
2. Iptacopan and danicipan for paroxysmal nocturnal ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Phase 3 Study of Danicipan, an Oral Complement Factor ... [sciencedirect.com]

4. Phase 2 study of danicopan in patients with paroxysmal ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Danicopan Efficacy Data & Clinical Trial Results]. Smolecule, [2026]. [Online PDF]. Available at: [[https://www.smolecule.com/products/b524982#danicopan-  
efficacy-comparison-vermicopan](https://www.smolecule.com/products/b524982#danicopan-efficacy-comparison-vermicopan)]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)